BenchChemオンラインストアへようこそ!

7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is the direct precursor for PI3Kβ/mTOR inhibitors (US8633187B2) and ChoKα1 conjugates. The 7,8-dimethyl substitution elevates LogD (7.4) to 4.16, alters electronic character for optimal reactivity, and cannot be replaced by des-methyl analogs without compromising SAR. Manufactured under Q/HWC032-2020 with ≥95% purity and full certificates of analysis, ensuring batch-to-batch reproducibility for preclinical formulation, PK studies, and toxicology assessments.

Molecular Formula C17H14Cl2N2O
Molecular Weight 333.2 g/mol
CAS No. 1332529-01-7
Cat. No. B1442604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
CAS1332529-01-7
Molecular FormulaC17H14Cl2N2O
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl)C.Cl
InChIInChI=1S/C17H13ClN2O.ClH/c1-10-3-4-13-14(17(18)21)9-15(20-16(13)11(10)2)12-5-7-19-8-6-12;/h3-9H,1-2H3;1H
InChIKeyGVZODCUYWUTWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 1332529-01-7) – Baseline Specifications


7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a heterocyclic acyl chloride salt (C17H14Cl2N2O, MW 333.22 g/mol) provided as an activated building block for amide and ester synthesis . Its core structure, 7,8-dimethyl-2-(pyridin-4-yl)quinoline, is a recognized scaffold in kinase inhibitor medicinal chemistry programs [1]. The compound is manufactured under a quality standard (Q/HWC032-2020) with a minimum purity specification of 95% .

Why Unsubstituted Quinoline-4-carbonyl Chlorides Are Not Direct Replacements for CAS 1332529-01-7


In-class quinoline-4-carbonyl chlorides (e.g., 2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride) cannot be directly substituted for the 7,8-dimethyl variant. The electron-donating 7,8-dimethyl groups significantly alter the quinoline ring's electronic character, directly impacting the acyl chloride's reactivity and regioselectivity in nucleophilic substitution reactions [1]. Furthermore, clinical-stage programs targeting PI3K and choline kinase have specifically claimed the 7,8-dimethyl-2-(pyridin-4-yl)quinoline scaffold for its optimal steric and metabolic properties, making the unsubstituted analog a high-risk procurement choice in these contexts [2].

Quantitative Differentiation Evidence for 7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride


Lipophilic Efficiency (LogD) Drives Optimal Cellular Permeability

The target compound exhibits significantly higher lipophilicity compared to its non-methylated analog, which is crucial for passive membrane permeability in intracellular kinase targets. Calculated LogD (pH 7.4) for the target is 4.16 [1]. In contrast, the des-methyl analog 2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride (CAS 174636-68-1) has a calculated LogP of 2.92 and a markedly lower polar surface area to mass ratio, predicting inferior permeability .

Medicinal Chemistry Drug Design Physicochemical Properties

Exclusive 7,8-Dimethyl Substitution Defines Kinase Inhibitor Pharmacophore

The 7,8-dimethyl substitution pattern is explicitly claimed in patent-protected PI3Kβ inhibitor scaffolds, distinguishing it from the 6-methyl or non-methylated analogs. The lead compound derived from this specific building block exhibits a PI3Kβ IC₅₀ of 7 nM, while the 2-(pyridin-4-yl)quinoline (without 7,8-dimethyl groups) core shows significantly weaker binding in homologous kinase assays, often exceeding 1 µM [1].

Kinase Inhibition Structure-Activity Relationship PI3K

Superior Purity and Identity Traceability Under a Manufacturing Standard

This compound is produced under the documented Chinese pharmaceutical intermediate standard Q/HWC032-2020, with a minimum purity of 95% . In contrast, many competing analogs (e.g., 2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride, CAS 1332529-39-1) are offered without a published quality standard, with nominal purity claims ranging from 90% to 97% and no batch-specific COA traceability [1].

Chemical Sourcing Quality Control Reproducibility

Optimal Scientific and Industrial Applications for 7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride


Synthesis of Patent-Protected PI3Kβ/mTOR Dual Inhibitors

This building block is the direct precursor for amide-linked PI3Kβ/mTOR inhibitors described in US8633187B2. Using this precise intermediate, researchers can synthesize the clinical lead with a reported PI3Kβ IC₅₀ of 7 nM, ensuring fidelity to the patented structure-activity relationship (SAR) [1].

Synthesis of Choline Kinase α1 (ChoKα1) Inhibitors for Oncology

The 7,8-dimethyl-2-(pyridin-4-yl)quinoline core is essential for ChoKα1 inhibitory activity, as described in the pyridinium/quinolinium compound series patented by the University of Granada. The resulting conjugates from this building block demonstrate IC₅₀ values in the low micromolar range in ex vivo choline kinase assays [2].

Medicinal Chemistry Scaffold Diversification with Guaranteed Lipophilic Efficiency

With a calculated LogD (pH 7.4) of 4.16, this building block is ideally suited for synthesizing compound libraries where high passive permeability is required to target intracellular kinases. Its lipophilicity surpasses that of the des-methyl analog (LogP 2.92) and aligns with the optimal CNS drug space, making it a strategic choice for CNS-penetrant kinase inhibitor programs [3].

Reproducible Preclinical CMC and Early Development Studies

The compound's manufacturing under the Q/HWC032-2020 standard, with a guaranteed minimum purity of 95% and available certificates of analysis, directly supports reproducible preclinical formulation, pharmacokinetic studies, and initial toxicology assessments. This traceability reduces the risk of batch-to-batch variability that could confound early biological data .

Quote Request

Request a Quote for 7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.